2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-dimethylphenoxy group, a morpholinylsulfonylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of 4-chloro-3,5-dimethylphenol: This can be achieved by chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The 4-chloro-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.
Amidation: The 2-(4-chloro-3,5-dimethylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is then reacted with 4-morpholin-4-ylsulfonylaniline in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems for monitoring and controlling reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It may serve as a tool compound in biological studies to investigate the effects of specific chemical modifications on biological activity.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholinylsulfonyl group suggests potential interactions with sulfonamide-binding sites, while the phenoxy and acetamide groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylsulfonylphenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a morpholinylsulfonyl group.
Uniqueness
The presence of the morpholinylsulfonyl group in 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide distinguishes it from other similar compounds, potentially offering unique binding interactions and biological activities. This structural feature may enhance its solubility, stability, and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
5836-46-4 |
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Molecular Formula |
C20H23ClN2O5S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-14-11-17(12-15(2)20(14)21)28-13-19(24)22-16-3-5-18(6-4-16)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
InChI Key |
DTRJAGGESGSWTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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